molecular formula C12H13ClO B055545 4-Chlorophenyl cyclopentyl ketone CAS No. 2204-98-0

4-Chlorophenyl cyclopentyl ketone

Cat. No.: B055545
CAS No.: 2204-98-0
M. Wt: 208.68 g/mol
InChI Key: OAUNRWNNNLUFEF-UHFFFAOYSA-N
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Description

4-Chlorophenyl cyclopentyl ketone is an organic compound with the molecular formula C12H13ClO. It is a ketone derivative where a cyclopentyl group is bonded to a 4-chlorophenyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl cyclopentyl ketone typically involves the reaction of 4-chlorobenzonitrile with cyclopentyl magnesium bromide. This reaction forms a ketone intermediate, which is then further processed to yield the final product . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl cyclopentyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorophenyl cyclopentyl ketone is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: In the development of biochemical assays and as a potential probe for studying enzyme activities.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl cyclopentyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl cyclopropyl ketone
  • 4-Chlorophenyl cyclohexyl ketone
  • 4-Chlorophenyl cyclobutyl ketone

Comparison

4-Chlorophenyl cyclopentyl ketone is unique due to its cyclopentyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(4-chlorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUNRWNNNLUFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456188
Record name 4-CHLOROPHENYL CYCLOPENTYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204-98-0
Record name (4-Chlorophenyl)cyclopentylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2204-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLOROPHENYL CYCLOPENTYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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